REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([Si:10]([CH3:23])([CH3:22])[CH2:11][CH2:12][CH2:13][C:14]2[CH:19]=[CH:18][C:17]([F:20])=[C:16](Cl)[CH:15]=2)=[CH:6][CH:5]=1)[CH3:2].[C:24]1([O-:30])[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.[Na+]>[Cu]Cl.COCCOCCOCCOCCOC>[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([Si:10]([CH3:23])([CH3:22])[CH2:11][CH2:12][CH2:13][C:14]2[CH:19]=[CH:18][C:17]([F:20])=[C:16]([O:30][C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[CH:15]=2)=[CH:6][CH:5]=1)[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
456.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC=C(C=C1)[Si](CCCC1=CC(=C(C=C1)F)Cl)(C)C
|
Name
|
|
Quantity
|
232.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[O-].[Na+]
|
Name
|
copper(I) chloride
|
Quantity
|
13 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOCCOCCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The crude product was then stirred at room temperature with 500 ml of 2N sodium hydroxide solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to 240°-255° C. for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
a larger part of the solvent was removed by distillation at 90°-140° C. internal temperature and 0.4 Torr (about 400 g)
|
Type
|
EXTRACTION
|
Details
|
extracted twice
|
Type
|
WASH
|
Details
|
The organic extracts were washed five times with 300 ml of water each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product thus obtained (486.1 g/92%)
|
Type
|
DISTILLATION
|
Details
|
was distilled over a 50 cm
|
Type
|
CUSTOM
|
Details
|
split tube column
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC=C(C=C1)[Si](CCCC1=CC(=C(C=C1)F)OC1=CC=CC=C1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 233 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 43.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |